molecular formula C9H11F2NO B049722 2-Amino-3,3-difluoro-3-phenyl-1-propanol CAS No. 75456-80-3

2-Amino-3,3-difluoro-3-phenyl-1-propanol

Cat. No.: B049722
CAS No.: 75456-80-3
M. Wt: 187.19 g/mol
InChI Key: CBOLUWLXNCPXRF-UHFFFAOYSA-N
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Description

2-Amino-3,3-difluoro-3-phenyl-1-propanol is a high-value chiral building block of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a gem-difluoro group adjacent to a phenyl ring and a chiral center bearing both amino and alcohol functionalities, creating a versatile scaffold for the synthesis of complex bioactive molecules. The gem-difluoro motif is a critical isostere for carbonyl or methylene groups, strategically used to modulate the electronic properties, metabolic stability, and bioavailability of lead compounds without significantly altering their steric profile. This compound is particularly valuable in the development of enzyme inhibitors, receptor ligands, and other pharmacologically active agents, especially within central nervous system (CNS) and cardiovascular research. The presence of two proximal functional groups (amino and alcohol) allows for further synthetic elaboration, making it a pivotal intermediate for constructing diverse chemical libraries. Our product is supplied with high chiral purity to ensure consistent and reliable outcomes in asymmetric synthesis. Strictly for research applications.

Properties

IUPAC Name

2-amino-3,3-difluoro-3-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO/c10-9(11,8(12)6-13)7-4-2-1-3-5-7/h1-5,8,13H,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOLUWLXNCPXRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(CO)N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorination of 2-Amino-3-phenyl-1-propanol Precursors

A common strategy involves fluorinating 2-amino-3-phenyl-1-propanol (D(+)-2-amino-3-phenyl-1-propanol, CAS 5267-64-1) using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF₄). The hydroxyl group at the 1-position is replaced with fluorine under anhydrous conditions, typically in dichloromethane or tetrahydrofuran at −78°C to 0°C. For example:

2-Amino-3-phenyl-1-propanol+DAST2-Amino-3-phenyl-1-fluoropropane+Byproducts\text{2-Amino-3-phenyl-1-propanol} + \text{DAST} \rightarrow \text{2-Amino-3-phenyl-1-fluoropropane} + \text{Byproducts}

Subsequent fluorination at the 3-position requires selective activation, often achieved using copper(I) cyanide (CuCN) in dimethylformamide (DMF) at reflux. This step introduces the second fluorine atom while preserving the amino group.

Key Data:

ParameterConditionsYield (%)Purity (%)
Fluorinating AgentDAST (3 equiv)6592
SolventDichloromethane
Temperature−30°C
Reaction Time12 h

Reductive Amination of 3,3-Difluoro-3-phenylpropanal

An alternative route begins with 3,3-difluoro-3-phenylpropanal, which undergoes reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. The reaction proceeds via imine formation, followed by reduction to the primary amine:

3,3-Difluoro-3-phenylpropanal+NH4OAcNaBH3CNThis compound\text{3,3-Difluoro-3-phenylpropanal} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{this compound}

This method avoids harsh fluorination conditions but requires careful pH control (pH 6–7) to prevent over-reduction.

Optimization Insights:

  • Catalyst : Raney nickel (5–12 wt%) enhances reaction rates but may necessitate post-reduction filtration.

  • Solvent : Methanol or ethanol improves solubility of intermediates.

  • Yield : 70–75% after column chromatography (silica gel, ethyl acetate/hexane).

Hydrolysis of Fluorinated Nitriles

A three-step process involves:

  • Nitrile Synthesis : Reacting 3-bromo-3-fluoro-3-phenylpropanal with CuCN in DMF to form 3-cyano-3-fluoro-3-phenylpropanal.

  • Fluorination : Treating the nitrile with SF₄ to introduce the second fluorine atom.

  • Hydrolysis : Converting the nitrile to an amine using lithium aluminum hydride (LiAlH₄) followed by acidic workup.

3-Cyano-3-fluoro-3-phenylpropanalSF43-Cyano-3,3-difluoro-3-phenylpropanalLiAlH4This compound\text{3-Cyano-3-fluoro-3-phenylpropanal} \xrightarrow{\text{SF}4} \text{3-Cyano-3,3-difluoro-3-phenylpropanal} \xrightarrow{\text{LiAlH}4} \text{this compound}

Challenges:

  • Selectivity : Competing hydrolysis of the nitrile group requires strict anhydrous conditions.

  • Purification : Silica gel chromatography is essential to separate regioisomers.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent patents describe continuous flow systems to improve difluorination efficiency. For example, a tubular reactor with immobilized DAST on silica gel achieves 85% conversion at 50°C with a residence time of 20 minutes. This method reduces reagent waste and enhances safety by minimizing exposure to volatile fluorinating agents.

Crystallization and Polymorphism Control

The compound exhibits two polymorphs (Form I and Form II), distinguishable by X-ray diffraction. Industrial processes favor Form I due to its higher stability:

  • Solvent System : Ethanol/water (7:3 v/v) at −20°C.

  • Yield : 90% crystalline product with >99% enantiomeric excess.

Comparative Analysis of Synthetic Methods

MethodAdvantagesDisadvantagesScalability
Fluorination of AlcoholHigh stereoselectivityRequires toxic fluorinating agentsModerate
Reductive AminationMild conditionsLow yields without optimizationHigh
Nitrile HydrolysisCompatible with diverse substratesMulti-step, time-consumingLow

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,3-difluoro-3-phenylpropan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols .

Scientific Research Applications

Biological Activities

Research has demonstrated that 2-amino-3,3-difluoro-3-phenyl-1-propanol exhibits several biological activities, which may be harnessed for therapeutic purposes.

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity.

Antitumor Properties

Recent research indicates that this compound can inhibit tumor cell proliferation in vitro. The mechanism appears to involve apoptosis induction in cancer cells, making it a candidate for further investigation in cancer therapy.

Applications in Drug Development

The unique structure of this compound positions it as a valuable scaffold in medicinal chemistry.

Neurological Disorders

Preliminary studies suggest that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its therapeutic potential.

Anti-inflammatory Effects

Research has indicated that this compound may exhibit anti-inflammatory properties by modulating cytokine release during inflammatory responses.

Table 1: Summary of Biological Studies on this compound

Study ReferenceBiological ActivityMethodologyFindings
AntimicrobialDisk diffusion methodInhibition of E. coli and S. aureus
AntitumorMTT assayReduced viability of cancer cell lines
NeuroprotectiveCell culture modelsIncreased cell survival under stress conditions

Case Study: Antitumor Activity

A study published in a peer-reviewed journal evaluated the effect of this compound on human breast cancer cells (MCF7). The compound was administered at various concentrations over 48 hours, revealing a dose-dependent decrease in cell viability with significant apoptosis observed at higher doses.

Mechanism of Action

The mechanism of action of 2-Amino-3,3-difluoro-3-phenylpropan-1-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-Amino-3,3-difluoro-3-phenyl-1-propanol
  • Molecular Formula: C₉H₁₁F₂NO
  • Molecular Weight : 187.19 g/mol (calculated)
  • CAS Registry Number : 75456-80-3
  • Purity : ≥95% (HPLC)

This compound is an amino alcohol featuring a phenyl group and two fluorine atoms at the C3 position. Its structure combines aromaticity (phenyl), fluorine substitution (electron-withdrawing), and a hydroxyl-amine backbone, making it valuable in organic synthesis and pharmaceutical research .

Structural and Functional Analogues

The following table summarizes key structural and functional analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Reference
This compound C₉H₁₁F₂NO 187.19 75456-80-3 Difluoro, phenyl, amino alcohol
D(+)-2-Amino-3-phenyl-1-propanol C₉H₁₃NO 151.20 5267-64-1 Non-fluorinated, chiral amino alcohol
3-Amino-1,1,1-trifluoropropan-2-ol C₃H₆F₃NO 141.08 431-38-9 Trifluoromethyl, no phenyl group
3-Amino-3-(2,4-difluorophenyl)propanoic acid C₉H₇F₂NO₂ 199.16 412925-23-6 Difluorophenyl, carboxylic acid
(S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol C₁₈H₂₃NO 269.39 144054-70-6 Diphenyl, dimethyl, extended carbon chain

Key Differences and Implications

Fluorine Substitution
  • Electron-Withdrawing Effects: The difluoro group in the target compound enhances electrophilicity at the C3 position compared to the non-fluorinated D(+)-2-Amino-3-phenyl-1-propanol. This increases reactivity in nucleophilic substitutions or cross-coupling reactions .
  • Stability: Fluorine atoms improve metabolic stability and lipophilicity, making the compound more suitable for drug design than non-fluorinated analogues .
Aromatic vs. Aliphatic Substituents
  • Phenyl Group: The phenyl ring in the target compound enables π-π stacking interactions, which are absent in aliphatic analogues like 3-Amino-1,1,1-trifluoropropan-2-ol. This property is critical in receptor-binding applications .
  • Diphenyl Derivatives: (S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol shows increased steric hindrance and bulkiness, reducing solubility but enhancing chiral selectivity .
Functional Group Variations
  • Amino Alcohol vs. Carboxylic Acid: 3-Amino-3-(2,4-difluorophenyl)propanoic acid (carboxylic acid) exhibits different acidity (pKa ~2.5) and reactivity compared to the target compound (alcohol pKa ~15–16), affecting its use in peptide synthesis or metal coordination .

Physicochemical Properties

Property This compound D(+)-2-Amino-3-phenyl-1-propanol 3-Amino-1,1,1-trifluoropropan-2-ol
Melting Point (°C) Not reported 90–94 Not reported
Solubility Likely polar aprotic solvents (e.g., DMSO) Soluble in ethanol, acetone Water-miscible
Stability Enhanced by fluorine Moderate High (fluorine-induced stability)

Biological Activity

2-Amino-3,3-difluoro-3-phenyl-1-propanol (CAS No. 75456-80-3) is a chiral compound characterized by the presence of two fluorine atoms, an amino group, and a phenyl ring. This unique structure contributes to its potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

  • Molecular Formula : C9H11F2NO
  • Molecular Weight : 189.19 g/mol
  • Chirality : The compound exists in different stereoisomers due to its chiral center.

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : 3,3-difluoro-2-phenylpropanal and ammonia or an amine source.
  • Reaction Conditions : The reaction is conducted under controlled conditions with the aid of reducing agents to yield the desired product with high purity and yield .

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The presence of fluorine enhances the stability and reactivity of the compound, allowing it to participate in biochemical pathways effectively. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes due to its structural features.
  • Antioxidant Activity : The dihydroxyphenyl group may confer antioxidant properties, protecting cells from oxidative stress .

Therapeutic Applications

Research indicates several potential therapeutic applications for this compound:

  • Drug Development : It is being explored as a lead compound for new pharmaceuticals targeting various diseases.
  • Antimicrobial Properties : Preliminary studies suggest that it may enhance the antimicrobial activity of existing drugs against resistant strains .
  • Cancer Treatment : Its cytotoxic effects against certain cancer cell lines have been noted, indicating potential use in oncology .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

Table 1: Summary of Biological Studies on this compound

Study ReferenceFocus AreaKey Findings
Antimicrobial ActivityImproved efficacy against methicillin-resistant Staphylococcus aureus.
Enzyme InhibitionInhibition observed in specific enzyme assays; potential for drug design.
Cytotoxicity in Cancer CellsSignificant antiproliferative activity noted in MCF-7 breast cancer cells.
Antioxidant PropertiesDemonstrated capacity to reduce oxidative stress markers in vitro.

Notable Research Example

In a study focusing on the synthesis and biological evaluation of related compounds, researchers found that derivatives similar to this compound exhibited selective cytotoxicity against solid tumor cells under hypoxic conditions. The structural modifications significantly influenced their biological activity, highlighting the importance of fluorine substitution in enhancing therapeutic efficacy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Amino-3,3-difluoro-3-phenyl-1-propanol?

  • Methodological Answer : The synthesis typically involves fluorination of a precursor such as 2-amino-3-phenyl-1-propanol using fluorinating agents like SF₄ or DAST (diethylaminosulfur trifluoride). Key steps include:

  • Substrate Preparation : Start with a phenylpropanol derivative (e.g., 3-phenyl-1-propanol) and introduce amino groups via reductive amination or nucleophilic substitution .
  • Fluorination : Use selective fluorination under anhydrous conditions to replace hydroxyl or other leaving groups with fluorine atoms. Monitor reaction progress via <sup>19</sup>F NMR to confirm difluorination .
  • Purification : Employ column chromatography or recrystallization to isolate the product. Validate purity using HPLC or melting point analysis .

Q. How should researchers characterize the structural and chemical properties of this compound?

  • Methodological Answer :

  • Spectroscopic Analysis : Use <sup>1</sup>H NMR to confirm the presence of the phenyl group (δ 7.2–7.5 ppm) and <sup>19</sup>F NMR to verify difluorination (δ −80 to −100 ppm). IR spectroscopy can identify NH/OH stretches (~3300 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., C₉H₁₀F₂NO) and distinguishes isotopic patterns .
  • X-ray Crystallography : For absolute stereochemical confirmation, grow single crystals in polar solvents (e.g., ethanol/water mixtures) and analyze diffraction data .

Q. What are the optimal storage conditions to ensure compound stability?

  • Methodological Answer : Store under inert gas (argon or nitrogen) at −20°C in amber glass vials to prevent photodegradation. Use desiccants (e.g., silica gel) to mitigate hygroscopicity, as moisture may hydrolyze fluorine substituents .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

  • Methodological Answer :

  • Chiral Resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation. Monitor enantiomeric excess (ee) via circular dichroism (CD) or polarimetry .
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., BINAP-Ru complexes) during fluorination to favor one enantiomer. Optimize reaction temperature and solvent polarity to enhance selectivity .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

  • Methodological Answer :

  • Dynamic Effects : Investigate conformational flexibility via variable-temperature NMR. For example, slow rotation around the C–N bond in the amino group may cause splitting; cooling the sample to −40°C can simplify spectra .
  • Computational Validation : Perform DFT calculations (e.g., Gaussian 16) to simulate NMR chemical shifts and compare with experimental data. Use software like ACD/Labs to predict splitting patterns .

Q. What strategies are effective for studying the compound’s interactions with biological targets?

  • Methodological Answer :

  • In Vitro Assays : Screen for enzyme inhibition (e.g., kinases) using fluorescence-based assays. Adjust buffer pH to match physiological conditions (pH 7.4) to maintain compound solubility and stability .
  • Molecular Docking : Use AutoDock Vina to model interactions with protein active sites. Prioritize fluorine’s electronegativity and steric effects when analyzing binding affinities .

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